molecular formula C13H9ClN2 B14114985 1-(4-Chlorophenyl)-1H-indazole

1-(4-Chlorophenyl)-1H-indazole

Cat. No.: B14114985
M. Wt: 228.67 g/mol
InChI Key: SBXQOBPGFOFIGS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-indazole is a heterocyclic compound that features an indazole core substituted with a 4-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorophenylhydrazine with ortho-substituted benzoic acids under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing reaction time and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chlorophenyl)-1H-indazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-indazole involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. For instance, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter release and receptor activity in the central nervous system .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-1H-indazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

1-(4-chlorophenyl)indazole

InChI

InChI=1S/C13H9ClN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H

InChI Key

SBXQOBPGFOFIGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)Cl

Origin of Product

United States

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